molecular formula C19H24N4O2 B2958250 2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide CAS No. 1226447-00-2

2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide

Cat. No. B2958250
CAS RN: 1226447-00-2
M. Wt: 340.427
InChI Key: LOASEBFPRQJZIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also referred to as MP-10 and is a member of the pyrimidine class of compounds.

Scientific Research Applications

Antimicrobial Activity

The synthetic route for creating pyrimidinone and oxazinone derivatives, including compounds related to the specified chemical structure, has been explored for their potential antimicrobial activities. These compounds have shown promising antibacterial and antifungal effects, suggesting their utility in developing new antimicrobial agents. Such studies emphasize the role of synthetic pyrimidine derivatives in addressing resistance issues in current antimicrobial treatments (A. Hossan et al., 2012).

Anti-inflammatory and Analgesic Effects

Investigations into the structure-activity relationship of 2-aminopyrimidine-containing compounds have revealed their potential as ligands for histamine receptors, with implications for anti-inflammatory and analgesic applications. By optimizing the pyrimidine core and substituents, researchers have developed compounds with significant in vivo efficacy in anti-inflammatory and pain models, highlighting the therapeutic potential of such molecules in managing inflammation and pain (R. Altenbach et al., 2008).

Anticancer Activity

Pyrimidine derivatives have also been synthesized and evaluated for their potential anticancer activities. Through the development of novel compounds with modifications to the pyrimidine moiety, researchers have identified several candidates with promising in vitro and in vivo anticancer properties. This area of research underscores the importance of pyrimidine-based compounds in the development of new anticancer therapeutics (T. Su et al., 1986).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition

A series of thieno[2,3-d]pyrimidine antifolates have been synthesized, demonstrating potent dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two critical enzymes in the nucleotide biosynthesis pathway. These findings highlight the potential of such compounds as dual-targeted therapies for cancer, offering a promising approach to overcoming resistance mechanisms associated with antifolate drugs (A. Gangjee et al., 2008).

Drug Design and Drug-likeness Properties

Research into the drug-likeness of 2-aminopyrimidines as histamine H3 receptor ligands has provided valuable insights into the development of potential therapeutic agents. By evaluating various derivatives for their affinity and selectivity towards histamine receptors, alongside their calculated drug-likeness properties, scientists can better understand the pharmacokinetic and pharmacodynamic characteristics required for effective drug development (B. Sadek et al., 2014).

properties

IUPAC Name

2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-8-10-23(11-9-14)19-20-15(2)12-18(22-19)25-13-17(24)21-16-6-4-3-5-7-16/h3-7,12,14H,8-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOASEBFPRQJZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.